molecular formula C15H20ClNO2 B3088797 (3S,4R)-4-(2-chlorophenyl)-1-isobutylpyrrolidine-3-carboxylic acid CAS No. 1186655-04-8

(3S,4R)-4-(2-chlorophenyl)-1-isobutylpyrrolidine-3-carboxylic acid

Cat. No. B3088797
CAS RN: 1186655-04-8
M. Wt: 281.78 g/mol
InChI Key: TXBGPZRYVWVZTI-QWHCGFSZSA-N
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Description

Molecular Structure Analysis

The molecular structure details are not available in the search results .

Scientific Research Applications

Synthesis and Characterization

  • The diastereoselective synthesis of various isomers of chlorophenyl glutamic acid, which includes compounds structurally similar to (3S,4R)-4-(2-chlorophenyl)-1-isobutylpyrrolidine-3-carboxylic acid, has been explored. These syntheses are significant for understanding the interactions and potentiating actions in neurobiological contexts (Jane et al., 1996).
  • Research on the synthesis and characterization of chloroalkylsilatrane-4-carboxylic acids provides insights into the structural properties and potential applications of related chlorophenyl carboxylic acids (Lu et al., 1995).

Biochemical Studies

  • Investigations into 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which are related to pyrrolidine carboxylic acids, have contributed to understanding their conformational properties and potential biochemical applications (Burgos et al., 1992).
  • The synthesis and study of nootropic agents involving 1,4-disubstituted 2-oxopyrrolidines, which are structurally related to (3S,4R)-4-(2-chlorophenyl)-1-isobutylpyrrolidine-3-carboxylic acid, have implications for potential cognitive enhancement applications (Valenta et al., 1994).

Molecular Complexation

  • Studies on the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids have relevance to the molecular interactions and potential applications of similar pyrrolidine carboxylic acids (Zimmerman et al., 1991).

Synthesis and Pharmacology

  • Research into the synthesis of 3,4-disubstituted 4-aminobutanoic acids, including the hydrolysis of oxopyrrolidinecarboxylic acids, has relevance to the pharmacological properties and synthesis methods of related pyrrolidine carboxylic acids (Vasil'eva et al., 2016).

Future Directions

The future directions for the research and application of this compound are not specified in the search results .

properties

IUPAC Name

(3S,4R)-4-(2-chlorophenyl)-1-(2-methylpropyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-10(2)7-17-8-12(13(9-17)15(18)19)11-5-3-4-6-14(11)16/h3-6,10,12-13H,7-9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBGPZRYVWVZTI-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(2-chlorophenyl)-1-isobutylpyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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